molecular formula C15H13N5O3 B2800190 6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide CAS No. 2034433-67-3

6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Cat. No. B2800190
CAS RN: 2034433-67-3
M. Wt: 311.301
InChI Key: FHFZPCQQVPWNGP-UHFFFAOYSA-N
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Description

6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrimidine derivative that has a benzyl ether group and an oxadiazole ring attached to it. The compound has shown promising results in various scientific studies, and

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds, including those structurally related to 6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide, exhibit notable antimicrobial activity. For instance, a study by Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and found them to have significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, outperforming reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans (Kolisnyk et al., 2015).

Anti-inflammatory and Analgesic Properties

Another study explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating that these compounds, which are structurally related to the pyrimidine derivative , had potent anti-inflammatory and analgesic activities. They were found to inhibit cyclooxygenase-1/2 (COX-1/2) selectively and effectively, indicating their potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-lipoxygenase Activity

Research into pyrazolopyrimidines derivatives, closely related to the pyrimidine structure of interest, has revealed anticancer and anti-5-lipoxygenase activities. A particular study synthesized a series of novel compounds and found them to exhibit significant cytotoxic effects against HCT-116 and MCF-7 cancer cell lines, as well as inhibitory effects on 5-lipoxygenase, highlighting their therapeutic potential in cancer treatment (Rahmouni et al., 2016).

Antidiabetic Activity

The synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and their evaluation for antidiabetic activity through the α-amylase inhibition assay is another area of interest. This research indicates the potential of pyrimidine derivatives in managing diabetes by inhibiting enzymes that play a key role in carbohydrate digestion (Lalpara et al., 2021).

properties

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-10-14(20-23-19-10)18-15(21)12-7-13(17-9-16-12)22-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFZPCQQVPWNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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